molecular formula C12H14N2O2 B1677641 Fonturacetam CAS No. 77472-70-9

Fonturacetam

Cat. No. B1677641
CAS RN: 77472-70-9
M. Wt: 218.25 g/mol
InChI Key: LYONXVJRBWWGQO-UHFFFAOYSA-N
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Description

Fonturacetam, also known as C12H14N2O2 or Phenotropil, is a nootropic drug that works by stimulating receptors in the brain . These receptors are called glutamate receptors, and there are two types – AMPA and NDMA . When activated, they help improve the ability to form memories . As a result, Fonturacetam has been shown to have many benefits including improving memory in patients who have suffered brain injuries .


Synthesis Analysis

Fonturacetam hydrazide was radiosynthesized to assess neuropsychiatric disorders by targeting the brain . The nootropic drug was labeled with technetium-99m, and factors affecting the labeling yield were studied .


Molecular Structure Analysis

The molecular formula of Fonturacetam is C12H14N2O2 . It has a molecular weight of 218.25 g/mol .


Chemical Reactions Analysis

Fonturacetam hydrazide was radiosynthesized to assess neuropsychiatric disorders by targeting the brain . The nootropic drug was labeled with technetium-99m, and factors affecting the labeling yield were studied .


Physical And Chemical Properties Analysis

Fonturacetam has a molecular weight of 218.25 g/mol . It was found to be stable in saline for up to 36 hours and serum for more than 24 hours .

Scientific Research Applications

1. Visualization of Brain Function

  • Application Summary: Fonturacetam hydrazide is used as a radiotracer for visualizing brain function, particularly in assessing neuropsychiatric disorders .
  • Methods of Application: The nootropic drug is labeled with technetium-99m . Factors affecting the labeling yield were studied, and at optimum conditions, the radiocomplex was obtained at a high radiochemical yield (98.9%) and was stable in saline for up to 36 hours and serum for more than 24 hours .
  • Results: Biodistribution studies in mice showed that the brain uptake of the complex was 8.8% injected dose per gram (% ID/g) at 5 minutes post-injection, surpassing the commercially available [99m Tc] ECD (4.7% ID/g) and [99m Tc] HMPAO (2.25% ID/g) . All results suggested that the tracer is a good candidate to image the human brain for assessing neuropsychiatric disorders .

2. Treatment of Neuropsychiatric Disorders

  • Application Summary: Fonturacetam hydrazide is prescribed as a general stimulant or to increase tolerance to extreme temperatures and stress . It has been researched for the treatment of Parkinson’s disease .
  • Methods of Application: Clinical trials were conducted at the Serbsky State Scientific Center for Social and Forensic Psychiatry . The effectiveness of Phenylpiracetam (Phenytropil) was confirmed by the Serbsky Center, Moscow Institute of Psychiatry, and Russian Center of Vegetative Pathology .
  • Results: The drug showed improvement of regional blood flow in ischemic regions of the brain, reduction of depressive and anxiety disorders, increase in the resistance of brain tissue to hypoxia and toxic effects, improving concentration and mental activity, a psychoactivating effect, increase in the threshold of pain sensitivity, improvement in the quality of sleep, and an anticonvulsant action .

3. Enhancement of Cognitive Function

  • Application Summary: Fonturacetam is used to enhance cognitive function, including memory and learning .
  • Methods of Application: It works by stimulating glutamate receptors in the brain, which are involved in the formation and storage of memories .
  • Results: Many studies have found improved verbal memory, visual recognition memory, working memory, attention, and concentration .

4. Treatment of Amnesia and Depression

  • Application Summary: Fonturacetam has been shown to have anti-amnesic and antidepressant effects .
  • Methods of Application: It is typically prescribed as a medication, and its effectiveness is assessed through clinical trials .
  • Results: It has been shown to reverse the depressant effects of the benzodiazepine diazepam, increase operant behavior, inhibit post-rotational nystagmus, prevent retrograde amnesia, and have anticonvulsant properties .

5. Improvement of Memory in Brain Injury Patients

  • Application Summary: Fonturacetam has been shown to improve memory in patients who have suffered brain injuries .
  • Methods of Application: It works by stimulating receptors in the brain that make memories more easily accessible .
  • Results: Many cognitive tests have shown that Fonturacetam improves working memory in patients who have suffered brain injuries .

6. Enhancement of Attention and Concentration

  • Application Summary: Fonturacetam has been shown to help improve attention and concentration .
  • Methods of Application: It increases the activity of glutamate receptors in the brain .
  • Results: Attention is the ability to stay focused on a single task such as studying for a test, reading, or writing an essay. Fonturacetam has been shown to improve this ability .

properties

IUPAC Name

2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c13-11(15)8-14-7-10(6-12(14)16)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYONXVJRBWWGQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC(=O)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30868438
Record name Fonturacetam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30868438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fonturacetam

CAS RN

77472-70-9
Record name Carphedon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77472-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fonturacetam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077472709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fonturacetam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30868438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pyrrolidineacetamide, 2-oxo-4-phenyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FONTURACETAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99QW5JU66Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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